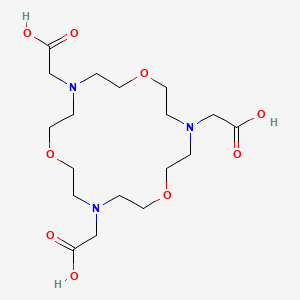
2,2',2''-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid is a complex organic compound with the molecular formula C12H27N3O3. It is known for its unique structure, which includes three oxygen atoms and three nitrogen atoms arranged in a cyclic configuration. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of 1,7,13-trioxa-4,10,16-triazacyclooctadecane as a starting material. The reaction conditions often include the use of solvents such as methanol and catalysts like sodium borohydride (NaBH4) and Raney nickel. The reaction mixture is usually stirred at a temperature range of 15-25°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to monitor and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenated compounds. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol and water .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes. Its cyclic structure allows it to act as a chelating agent, binding to metal ions and affecting their reactivity and availability in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,7,13-Trioxa-4,10,16-triazacyclooctadecane: A structurally similar compound with similar chemical properties.
1,4,7,10,13,16-Hexaazacyclooctadecane: Another cyclic compound with nitrogen atoms in its structure.
1,7,13-Trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone: A derivative with additional functional groups
Uniqueness
2,2’,2’'-(1,7,13-Trioxa-4,10,16-triazacyclooctadecane-4,10,16-triyl)triacetic acid is unique due to its specific arrangement of oxygen and nitrogen atoms in a cyclic structure. This configuration provides it with distinctive chemical properties, making it valuable in various scientific research applications .
Properties
Molecular Formula |
C18H33N3O9 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[10,16-bis(carboxymethyl)-1,7,13-trioxa-4,10,16-triazacyclooctadec-4-yl]acetic acid |
InChI |
InChI=1S/C18H33N3O9/c22-16(23)13-19-1-7-28-9-3-20(14-17(24)25)5-11-30-12-6-21(15-18(26)27)4-10-29-8-2-19/h1-15H2,(H,22,23)(H,24,25)(H,26,27) |
InChI Key |
HQMSLMXYNLKBAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN(CCOCCN(CCOCCN1CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


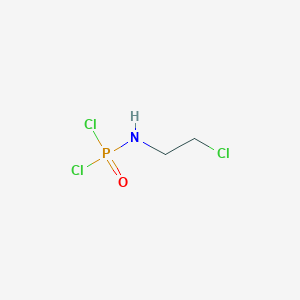
![prop-2-enyl (2R)-3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12845647.png)
![2-([1,1'-Biphenyl]-4-yl)-4-(3'-bromo-[1,1'-biphenyl]-3-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12845650.png)
![8-Bromoimidazo[1,5-a]pyridin-3-amine](/img/structure/B12845654.png)
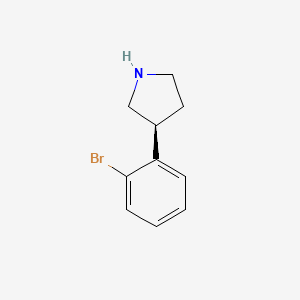
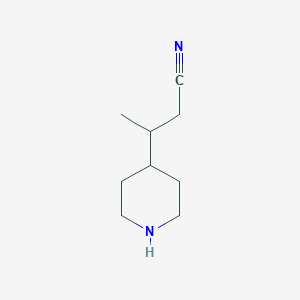
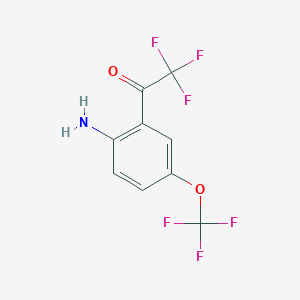
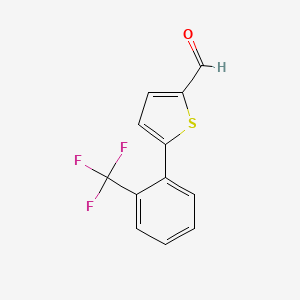
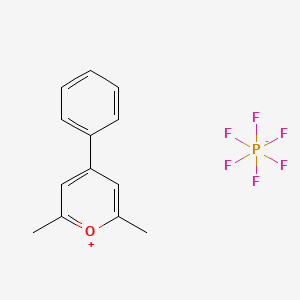
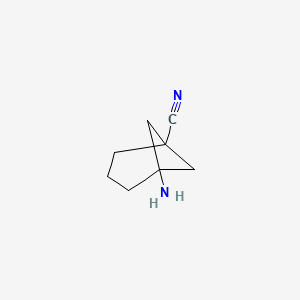
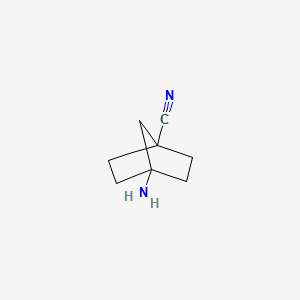
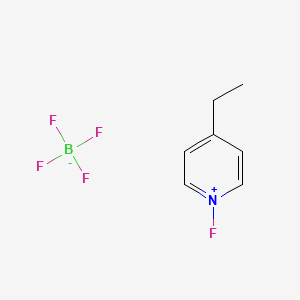
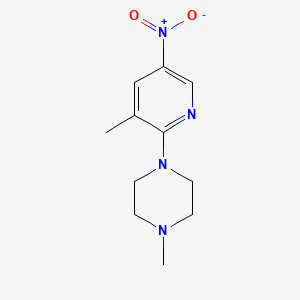
![rel-(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B12845726.png)
